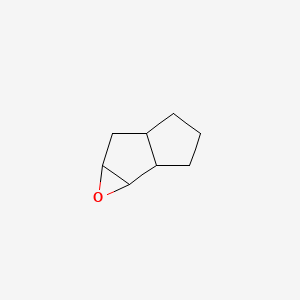

1,2-Epoxyoctahydropentalene

Description

Significance of Epoxide Functional Groups in Organic Chemistry Research

Epoxides, also known as oxiranes, are three-membered cyclic ethers that hold a significant position in the field of organic chemistry. Their defining feature is a strained three-membered ring containing an oxygen atom, which is responsible for their high reactivity. numberanalytics.com This inherent reactivity makes epoxides versatile intermediates in a wide array of chemical reactions. numberanalytics.com

The primary importance of epoxides in organic synthesis stems from their susceptibility to ring-opening reactions. numberanalytics.com These reactions can be initiated by various nucleophiles, electrophiles, and acids, leading to the formation of diverse and complex molecules with a high degree of regio- and stereoselectivity. numberanalytics.comnumberanalytics.com The ability to introduce a variety of functional groups, such as alcohols, amines, and ethers, makes epoxide opening a fundamental and crucial reaction in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. numberanalytics.com

Epoxides are not just synthetic curiosities; they are found in a range of natural and man-made compounds and play vital roles in various industrial applications, including the production of adhesives, coatings, and composites. orientjchem.orgjsynthchem.com The study of their chemical properties and reactivities is, therefore, an essential aspect of organic chemistry. vaia.com

Structural Characteristics of the Octahydropentalene Skeleton

The octahydropentalene skeleton, also known as bicyclo[3.3.0]octane, is a fused bicyclic system composed of two five-membered rings. nih.gov This framework can exist in two primary forms: cis-octahydropentalene and trans-octahydropentalene. biomedres.usbiomedres.us The cis isomer is notably more stable than the trans form by approximately 8 kcal/mol. biomedres.usbiomedres.us This stability difference can be attributed to the skeletal conformation, where the cis form resembles a stable conformer of an eight-membered ring, while the trans form would correspond to a high-energy conformer. biomedres.usbiomedres.us

The cis-octahydropentalene structure is characterized by its flexibility and fluxional nature at both ends of the molecule, while the fused carbon atoms provide rigidity. biomedres.us This partial mobility is a key feature and can have significant effects on the function and biomedical properties of natural products containing this scaffold. biomedres.us In contrast, the trans isomer is more rigid. The diquinane (octahydropentalene) unit is a critical structural component in numerous polycyclic natural products. thieme-connect.com

Nomenclature and Stereochemical Considerations for 1,2-Epoxyoctahydropentalene

The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name clearly indicates an epoxide ring fused to an octahydropentalene framework at the 1 and 2 positions.

A critical aspect of describing this molecule is its stereochemistry. The presence of multiple chiral centers in this compound means that it can exist as different stereoisomers. canada.ca These are molecules with the same atoms bonded in the same sequence but with different spatial orientations. canada.ca It is crucial to specify the absolute configuration at each stereocenter to uniquely identify a particular stereoisomer. saskoer.ca This is typically done using the Cahn-Ingold-Prelog (CIP) priority rules to assign R or S configurations. youtube.com

The relative orientation of the epoxide ring to the octahydropentalene skeleton also gives rise to diastereomers. For instance, the epoxide can be on the same side (syn) or the opposite side (anti) relative to the bridgehead hydrogens. The development and study of chiral drugs have highlighted the importance of stereochemistry, as different enantiomers can have distinct biological activities. researchgate.netnih.gov

Overview of Research Trends in Bicyclic Epoxide Chemistry

Research in the field of bicyclic epoxides is dynamic and multifaceted. A significant area of focus is their use in cross-electrophile couplings, where the epoxide is transformed into a radical and participates in a transition-metal-catalyzed cycle. acs.org The regioselectivity of the ring-opening reaction is a key area of investigation, with factors like the catalyst and solvent system playing a crucial role in determining the outcome. acs.org

The synthesis of complex molecules, including natural products and pharmaceuticals, often relies on the strategic use of bicyclic epoxides as key intermediates. orientjchem.orgthieme-connect.com For example, the synthesis of certain antitumor agents involves the use of a propellane-type 5/5/6-tricyclic core, which can be derived from a diquinane structure. thieme-connect.com

Structure

3D Structure

Properties

CAS No. |

6567-98-2 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-oxatricyclo[4.3.0.02,4]nonane |

InChI |

InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2 |

InChI Key |

WMSIDAPKDOLAKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC3C(C2C1)O3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Epoxyoctahydropentalene and Analogues

Strategies for Diastereoselective Epoxidation of Bicyclic Olefins

The synthesis of specific diastereomers of 1,2-Epoxyoctahydropentalene hinges on controlling the facial selectivity of the epoxidation reaction on the parent olefin, octahydropentalene. The rigid, fused-ring structure of this bicyclic system presents a unique steric environment that can be exploited to achieve high levels of diastereoselectivity.

Peracid-Mediated Epoxidation in Constrained Polycyclic Systems

The direct epoxidation of alkenes using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is a fundamental and widely used transformation. orientjchem.orgmasterorganicchemistry.com In constrained polycyclic systems like octahydropentalene, the stereochemical outcome is often dictated by steric hindrance. The epoxidizing agent will preferentially approach the double bond from the less sterically hindered face of the molecule.

The mechanism involves a concerted process where an oxygen atom is transferred from the peroxyacid to the alkene via a cyclic transition state, often referred to as the "butterfly" mechanism. orientjchem.org For octahydropentalene, which has a cis-fused ring system, the convex face is generally more accessible than the concave face. Consequently, epoxidation typically yields the exo-epoxide as the major product. The rigidity of the bicyclo[3.3.0]octane skeleton enhances this selectivity by restricting conformational flexibility that could expose the endo face.

In cases where directing groups are present on the bicyclic frame, such as allylic or homoallylic alcohols or amines, the stereoselectivity can be altered. For instance, the epoxidation of cyclic allylic amines with m-CPBA in the presence of an acid can lead to syn-epoxides, where the epoxide is formed on the same face as the directing group. beilstein-journals.org This occurs through hydrogen bonding between the peracid and the protonated amine, which directs the oxidant to the syn-face of the double bond.

Table 1: Diastereoselective Epoxidation of Bicyclic Olefins with Peracids

| Substrate Analogue | Reagent | Directing Group | Major Product | Reference |

|---|---|---|---|---|

| Unsubstituted Bicyclic Olefin | m-CPBA | None | Exo-Epoxide | orientjchem.orgmasterorganicchemistry.com |

| Cyclic Allylic Amine | m-CPBA / Acid | Amino Group | Syn-Epoxide | beilstein-journals.org |

Metal-Catalyzed Epoxidation Techniques (e.g., Sharpless Epoxidation Analogues)

Metal-catalyzed epoxidation methods offer a broad alternative to peracids, often providing different selectivity and operating under milder conditions. orientjchem.org While the classic Sharpless-Katsuki epoxidation is renowned for its high enantioselectivity on allylic alcohols, analogous systems and other metal catalysts are effective for unfunctionalized bicyclic olefins.

Catalysts based on metals like manganese, tungsten, silver, and cobalt have been developed for the epoxidation of various olefins. nih.govorganic-chemistry.orgacademicjournals.orgnih.gov For instance, manganese complexes with salen ligands or those derived from triazacyclononane are highly active for epoxidizing cis-olefins using oxidants like peracetic acid or hydrogen peroxide. organic-chemistry.orgnih.gov The mechanism for these reactions can be complex, but it is believed that a high-valent metal-oxo species is the active epoxidizing agent. nih.govnih.gov The ligand environment around the metal center plays a crucial role in determining the catalyst's activity and selectivity.

A highly efficient system using a silicotungstate compound, [γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻, has shown remarkable performance for the epoxidation of various olefins, including cyclic ones, with hydrogen peroxide as a green oxidant. nih.gov This method boasts excellent selectivity (>99%) and high efficiency of H₂O₂ utilization. nih.gov Similarly, modified silver polyoxometalate catalysts have been used for the epoxidation of substrates like cyclooctene (B146475) and norbornene with high conversion and selectivity. academicjournals.org These metal-catalyzed systems can provide a valuable alternative for synthesizing this compound, potentially offering different diastereoselectivity compared to peracids, depending on the catalyst's steric and electronic properties.

Table 2: Metal-Catalyzed Epoxidation of Cyclic Olefins

| Catalyst System | Oxidant | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Manganese-Triazacyclononane | Peracetic Acid | Aliphatic cis-Olefins | High catalytic activity and selectivity for cis-olefins. | organic-chemistry.org |

| [γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻ | H₂O₂ | Various Olefins | >99% selectivity, high H₂O₂ efficiency, catalyst is recoverable. | nih.gov |

| Silver Polyoxometalate | H₂O₂ | Cyclic & Linear Olefins | >90% conversion and ≥99% selectivity for various olefins. | academicjournals.org |

| Mn(salen) complexes | Organic Peracids | Unfunctionalized Olefins | Mechanism involves a reactive Mn=O species. | nih.gov |

Enantioselective Synthesis Approaches to Chiral this compound

Creating chiral, non-racemic this compound requires asymmetric synthesis strategies. These methods aim to differentiate between the two enantiotopic faces of the prochiral octahydropentalene double bond.

Application of Chiral Auxiliaries in Pentalene (B1231599) Epoxidation

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired reaction, the auxiliary can be removed, yielding an enantiomerically enriched product.

For the epoxidation of a pentalene system, a chiral auxiliary could be attached to the bicyclic framework. An elegant approach involves the catalytic formation of a chiral auxiliary on the molecule. nih.govnih.gov For example, a propargylic amine can be converted into a chiral oxazolidine (B1195125) bearing a tethered olefin through a palladium-catalyzed enantioselective carboetherification. This catalytically formed auxiliary can then direct the diastereoselective epoxidation of the olefin using a standard reagent like m-CPBA. nih.gov This strategy effectively transfers the stereochemical information from the asymmetric catalyst to the auxiliary, which in turn controls the facial selectivity of the epoxidation. nih.govnih.gov While not demonstrated specifically on a pentalene, this methodology is applicable to the asymmetric modification of substituted olefins that are challenging substrates for direct enantioselective catalysis. nih.gov

Asymmetric Catalysis for Stereocontrolled Epoxide Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral molecules.

Several catalytic systems have been developed for the asymmetric epoxidation of unfunctionalized alkenes. Chiral ketone catalysts, for example, can be used for the asymmetric epoxidation of a wide variety of olefins. researchgate.net Another powerful method involves the use of chiral sulfur ylides. scispace.comcapes.gov.br In this process, a chiral sulfide (B99878) is used catalytically with a metal carbene (derived from a diazo compound) to form a chiral sulfur ylide. This ylide then reacts with an aldehyde to generate an epoxide. This methodology has been successfully extended to asymmetric annulation reactions to create fused bicyclic epoxides from aminoaldehydes. capes.gov.br This is particularly relevant as it demonstrates the synthesis of challenging fused epoxides with control over both relative and absolute stereochemistry. capes.gov.br

Additionally, chiral cobalt complexes have been reported for the enantioselective epoxidation of cyclic and acyclic trisubstituted alkenes, demonstrating that non-heme metal complexes can be effective catalysts for this transformation. researchgate.net

Table 3: Asymmetric Catalysis for Epoxide Formation

| Catalytic Method | Catalyst Type | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Sulfur Ylide Annulation | Chiral Sulfide / Metal | Aminoaldehydes | Forms fused bicyclic epoxides with stereocontrol. | capes.gov.br |

| Cobalt-Catalyzed Epoxidation | Chiral N,N'-dioxide-Co Complex | Trisubstituted Alkenes | First example of a chiral cobalt catalyst for this reaction. | researchgate.net |

| Ketone-Catalyzed Epoxidation | Chiral Ketones | Various Olefins | Effective organocatalytic method for asymmetric epoxidation. | researchgate.net |

Biocatalytic Pathways for Epoxide Synthesis (e.g., monooxygenase enzymes)

Biocatalysis utilizes enzymes to perform chemical transformations with often unparalleled chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. rsc.org For epoxidation, monooxygenase enzymes are particularly relevant. researchgate.net

Cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) are two classes of enzymes capable of catalyzing the epoxidation of C=C double bonds. researchgate.net P450s are heme-dependent enzymes that typically require a cofactor like NAD(P)H for their activity. rsc.orgacs.org UPOs, found in fungi, are considered highly promising biocatalysts as they only require hydrogen peroxide for their catalytic cycle, making them more process-friendly. researchgate.net These enzymes have been shown to epoxidize a wide range of substrates, including cyclic alkenes. researchgate.net

Another class of enzymes, the flavoprotein monooxygenases, such as styrene (B11656) monooxygenases (SMOs), have been effectively used for the epoxidation of styrene and its derivatives to yield (S)-epoxides with excellent enantiomeric excess. nih.gov While their application on bicyclic olefins like octahydropentalene is less explored, enzyme engineering through directed evolution can be used to tailor the enzyme's active site to accept new substrates and enhance activity and selectivity. acs.orgrsc.org

A related biocatalytic strategy is the desymmetrization of a meso-epoxide. If this compound is synthesized as a meso compound (containing a plane of symmetry), a library of microbial epoxide hydrolases can be used to selectively open one of the two enantiotopic C-O bonds, leading to the formation of a chiral diol with high enantiomeric excess. nih.gov This provides an alternative route to chiral functionalized octahydropentalene derivatives.

Precursor Synthesis and Functionalization of the Octahydropentalene Scaffold

The synthesis of this compound necessitates the initial construction of a suitable octahydropentalene precursor, which is then functionalized to allow for subsequent epoxidation at the desired 1,2-position.

The bicyclo[3.3.0]octane, or octahydropentalene, skeleton is a common structural motif in natural products. mdpi.com Its synthesis can be approached through various strategies, often involving cyclization reactions. One common starting material for the synthesis of the pentalene ring system is 1,5-cyclooctadiene (B75094). acs.org Iodine-induced cyclization of 1,5-cyclooctadiene can lead to the formation of bicyclo[3.3.0]octane derivatives. acs.org Another approach involves the use of dicyclopentadiene, which can be elaborated into the desired bicyclic system.

Palladium-catalyzed cycloalkenylations represent a powerful method for constructing bicyclo[3.3.0]octanes. researchgate.net This can involve the intramolecular coupling of silyl (B83357) enol ethers with aromatic rings in the presence of a palladium catalyst to form benzo-fused bicyclo[3.3.0]octanes. researchgate.net Furthermore, transannular ring-closing reactions of eight-membered rings, catalyzed by copper, provide a direct route to bicyclo[3.3.0]octane derivatives. researchgate.net

A variety of functionalized pentalene intermediates have been synthesized for specific applications, such as in the synthesis of carbacyclin (B161070) and isocarbacyclin (B1236256) analogues. mdpi.com These intermediates often contain functionalities like hydroxyl or keto groups that can be manipulated in subsequent synthetic steps. mdpi.com For instance, hydroboration-oxidation of hexahydropentalene derivatives can yield octahydropentalene-triols, which can then be oxidized to the corresponding ketones. mdpi.com

Table 1: Selected Methods for the Construction of the Octahydropentalene Ring System

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 1,5-Cyclooctadiene | Iodine | Bicyclo[3.3.0]octane derivatives | acs.org |

| Dicyclopentadiene | Multi-step synthesis | Fused 5/5/7-tricyclic enone | researchgate.net |

| Silyl enol ethers with aromatic rings | Palladium acetate (B1210297) (catalyst) | Benzo-fused bicyclo[3.3.0]octanes | researchgate.net |

| Eight-membered rings | Copper catalyst | Bicyclo[3.3.0]octane derivatives | researchgate.net |

| 2α,4α-dimethanol-1β,5β-bicyclo[3.3.0]oct-6-en dibenzoate | 1. Hydroboration-oxidation 2. PDC oxidation | Octahydropentalene-ketones | mdpi.com |

This table is interactive. Click on the headers to sort the data.

With the octahydropentalene scaffold in hand, the next critical step is its regioselective and stereoselective functionalization to introduce the necessary reactive handles for epoxidation at the 1,2-position. The functionalization of saturated hydrocarbons like octahydropentalene can be challenging but has been achieved through methods such as high-temperature bromination. metu.edu.trmetu.edu.tr This method can introduce bromine atoms at specific positions, which can then be converted to other functional groups. metu.edu.tr

The stereochemistry of the functionalization is often directed by the existing stereocenters in the molecule. For instance, in the synthesis of carbacyclin analogues, the stereocontrolled introduction of substituents is crucial. mdpi.com The hydroboration-oxidation of a hexahydropentalene derivative has been shown to yield specific stereoisomers of alcohols. mdpi.com The choice of reagents and reaction conditions plays a pivotal role in controlling the regioselectivity and stereoselectivity of these transformations. For example, increasing the reaction time and temperature during hydroboration can favor the formation of unsymmetrical triols. mdpi.com

The selective functionalization of one position over another is a key challenge. In some cases, the inherent reactivity of a particular C-H bond can be exploited. For the synthesis of this compound, functionalization to introduce a double bond between C1 and C2 would be an ideal strategy, as this can then be directly epoxidized. Alternatively, the introduction of a hydroxyl group at C1 or C2 and a leaving group on the adjacent carbon can set the stage for an intramolecular Williamson ether synthesis to form the epoxide.

Methodologies for Structural Modification and Derivatization

Once this compound is synthesized, its structural modification and derivatization can lead to a diverse range of analogues with potentially new properties. Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. journalajacr.com The epoxide ring is a versatile functional group that can undergo a variety of ring-opening reactions.

The reaction of epoxides with nucleophiles is a common method for derivatization. Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The regioselectivity of the ring-opening is dependent on the substitution pattern of the epoxide and the nature of the nucleophile. In the case of this compound, which is a disubstituted epoxide, nucleophilic attack would likely occur at both C1 and C2. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon.

The use of Lewis acids, such as niobium pentachloride (NbCl₅), can also promote the ring-opening of epoxides, leading to the formation of chlorohydrins, 1,2-diols, or rearrangement products, depending on the substrate and reaction conditions. mdpi.com

Table 2: Potential Derivatization Reactions of this compound

| Reagent | Reaction Type | Potential Product(s) |

| H₃O⁺/H₂O | Acid-catalyzed hydrolysis | Octahydropentalene-1,2-diol |

| HBr | Acid-catalyzed ring-opening | 2-Bromooctahydropentalen-1-ol and 1-Bromooctahydropentalen-2-ol |

| NaOCH₃/CH₃OH | Base-catalyzed ring-opening | 2-Methoxyoctahydropentalen-1-ol and 1-Methoxyoctahydropentalen-2-ol |

| LiAlH₄ | Reduction | Octahydropentalen-1-ol and Octahydropentalen-2-ol |

| Grignard Reagents (RMgX) | Nucleophilic addition | 1-Alkyl-octahydropentalen-2-ol and 2-Alkyl-octahydropentalen-1-ol |

This table is interactive. Click on the headers to sort the data.

The derivatization of the octahydropentalene core itself, prior to or after epoxidation, can also be used to generate a library of analogues. For example, the introduction of sulfonic acid groups has been demonstrated, leading to the synthesis of octahydropentalene-2,5-disulfonic acid. researchgate.net Such derivatizations can significantly alter the physical and chemical properties of the parent molecule.

Mechanistic Investigations of Chemical Reactivity and Transformations

Epoxide Ring-Opening Reactions: Pathways and Stereochemical Outcomes

The three-membered epoxide ring of 1,2-epoxyoctahydropentalene is characterized by significant ring strain, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org The regioselectivity and stereoselectivity of these ring-opening reactions are influenced by the nature of the nucleophile, the reaction conditions (acidic or basic), and the inherent structural features of the octahydropentalene framework.

Nucleophilic Ring-Opening with Heteroatom Nucleophiles

The reaction of this compound with heteroatom nucleophiles, such as amines, alkoxides, and azide (B81097) ions, typically proceeds via an S(_N)2 mechanism. semanticscholar.orgkhanacademy.org Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom of the epoxide, leading to a trans-diaxial opening of the ring. This is a general feature of the S(_N)2 reaction of epoxides, where backside attack by the nucleophile results in an inversion of configuration at the center of attack. libretexts.org

For instance, the reaction with sodium azide in an aqueous medium would be expected to yield a trans-azido alcohol. semanticscholar.org The pH of the reaction medium can play a crucial role in controlling the reactivity and regioselectivity of the process. semanticscholar.org In the case of this compound, the two carbons of the epoxide are both secondary, but their steric environments are different due to the fused ring system. The convexity of the molecule will likely direct the nucleophile to attack from the less hindered face.

| Nucleophile | Conditions | Major Product | Stereochemistry |

| Sodium Azide (NaN(_3)) | Aqueous medium, pH 9.5 | trans-2-Azidooctahydropentalen-1-ol | Anti-addition |

| Sodium Methoxide (NaOMe) | Methanol | trans-2-Methoxyoctahydropentalen-1-ol | Anti-addition |

| Ammonia (NH(_3)) | Aqueous solution | trans-2-Aminooctahydropentalen-1-ol | Anti-addition |

Table 1: Representative Nucleophilic Ring-Opening Reactions

Acid-Catalyzed Ring-Opening Mechanisms and Rearrangements

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.orgkhanacademy.org The subsequent nucleophilic attack can exhibit characteristics of both S(_N)1 and S(_N)2 pathways. libretexts.org For epoxides with secondary carbons, the reaction often proceeds with S(_N)2-like character, with the nucleophile attacking the less substituted carbon. libretexts.org However, if a carbocation intermediate can be stabilized, an S(_N)1-like mechanism may become more significant. libretexts.org

In the case of this compound, protonation of the epoxide will be followed by nucleophilic attack. The regioselectivity will depend on the ability of the bicyclic system to stabilize any developing positive charge on the carbon atoms. While a full carbocation might not form, the transition state will have significant carbocationic character. khanacademy.org The nucleophile will attack the carbon that can better accommodate this partial positive charge. This often leads to a mixture of products. libretexts.org For example, reaction with anhydrous hydrogen halides (HX) would lead to the formation of a trans-halohydrin. libretexts.org

| Acid/Nucleophile | Conditions | Major Product(s) | Mechanism Notes |

| H(3)O(+) (aq. acid) | Dilute acid, room temp. | trans-Octahydropentalene-1,2-diol | S(_N)2-like attack on the protonated epoxide. libretexts.org |

| HCl (anhydrous) | Ether | trans-2-Chlorooctahydropentalen-1-ol | Can show mixed S(_N)1 and S(_N)2 character. libretexts.org |

| Methanol/H(+) | Acidic methanol | trans-2-Methoxyoctahydropentalen-1-ol and trans-1-Methoxyoctahydropentalen-2-ol | Regioselectivity depends on electronic factors. libretexts.org |

Table 2: Acid-Catalyzed Ring-Opening Reactions

Stereoelectronic Effects on Ring-Opening Regio- and Stereoselectivity

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a critical role in the reactivity and stability of molecules. wikipedia.orgbeilstein-journals.org In the context of this compound ring-opening, the conformation of the fused ring system dictates the alignment of orbitals, influencing the trajectory of the incoming nucleophile and the stability of the transition state.

The principle of anti-periplanar alignment is crucial. For an efficient S(_N)2 reaction, the nucleophile, the carbon atom being attacked, and the leaving group (the epoxide oxygen) should be aligned in an anti-periplanar fashion. The rigidity of the octahydropentalene skeleton may impose constraints on achieving this ideal geometry, potentially affecting reaction rates. Hyperconjugative interactions between the filled orbitals of adjacent C-H or C-C bonds and the antibonding orbital (σ*) of the C-O bond being broken can also influence the regioselectivity. beilstein-journals.orgnih.gov These interactions can stabilize the developing partial positive charge at one carbon over the other in the transition state of acid-catalyzed reactions. wikipedia.org

Rearrangement Chemistry of the this compound System

The strained bicyclic framework of this compound is prone to various molecular rearrangements, particularly under conditions that generate reactive intermediates such as carbocations or radicals.

Carbocationic Rearrangements within the Fused Ring System

The formation of a carbocation intermediate, particularly under acidic conditions, can trigger a cascade of rearrangements. libretexts.orglibretexts.org These rearrangements, such as hydride shifts and alkyl shifts (in this case, part of the ring system), occur to generate a more stable carbocation. libretexts.orgyoutube.com The stability of carbocations generally follows the order: tertiary > secondary > primary. masterorganicchemistry.com

In the octahydropentalene system, the formation of a carbocation at one of the carbons of the original epoxide ring could be followed by a 1,2-hydride shift from an adjacent carbon if it leads to a more stable carbocationic center. youtube.com The fused nature of the rings, specifically the cis- or trans-fusion, will significantly influence the feasibility and outcome of these rearrangements. The cis-fused isomer is generally more stable and flexible than the trans isomer. biomedres.us Such rearrangements are common in the biosynthesis of many terpenoid natural products that contain similar fused ring systems. nih.gov

Radical-Initiated Rearrangements and Cyclizations

Radical intermediates, generated for example by homolytic cleavage of a C-X bond or through single-electron transfer (SET) processes, can also undergo rearrangements and cyclizations. mdpi.comlibretexts.org While 1,2-shifts are less common in radical chemistry compared to carbocation chemistry, they can occur under specific circumstances. numberanalytics.com

For this compound, a radical generated adjacent to the epoxide ring could potentially induce ring opening. More commonly, radical reactions might be initiated on a derivative of this compound. For instance, a radical cyclization could be initiated from a substituent introduced through a ring-opening reaction. nih.gov Radical-mediated processes are known for their ability to form complex polycyclic structures, and the octahydropentalene skeleton could serve as a template for further intramolecular radical additions. mdpi.com

Thermal and Photochemical Transformations of the Epoxide Ring

The thermal and photochemical reactivity of epoxides offers pathways to various isomeric products through rearrangements. While specific studies on this compound are not extensively documented, the behavior of analogous bicyclic and strained epoxides provides insight into potential transformations.

Thermal Transformations:

Under thermal conditions, epoxides can undergo isomerization to carbonyl compounds or allylic alcohols. The significant ring strain of the oxirane ring (approximately 13 kcal/mol) is a key driving force for these reactions. nih.gov For bicyclic epoxides, thermal rearrangement can lead to the formation of ketones, aldehydes, or unsaturated alcohols. scribd.com The specific products are often dictated by the substitution pattern and the stereochemistry of the bicyclic system. In the case of this compound, heating could potentially lead to the formation of octahydropentalenone or an unsaturated alcohol, depending on the precise reaction conditions and the mechanism followed (e.g., a concerted process or a diradical intermediate). nih.gov The thermal stability of related organic compounds is a subject of detailed investigation, with decomposition pathways often being complex. njust.edu.cnmdpi.comresearchgate.netlibretexts.org

Photochemical Transformations:

Photochemical reactions of epoxides can proceed through different mechanisms compared to their thermal counterparts, often leading to unique products. msu.edu Irradiation of epoxides with UV light can lead to the homolytic cleavage of a C-O or C-C bond of the oxirane ring, generating diradical intermediates. iupac.org These intermediates can then undergo rearrangements, fragmentations, or intra- and intermolecular reactions. For instance, the photochemical rearrangement of some epoxides can yield carbonyl ylides, which can be trapped by dipolarophiles. iupac.org In the context of this compound, photochemical excitation could initiate a cascade of reactions, potentially leading to rearranged isomeric structures, including those with altered ring skeletons. scribd.com The specific outcome would be highly dependent on the wavelength of light used and the presence of photosensitizers. msu.edu The photoisomerization of related alkene systems is a well-studied phenomenon that can lead to a photostationary state of isomers. unito.itnih.govwikipedia.org

A summary of potential thermal and photochemical transformations is presented below:

| Transformation Type | Conditions | Potential Products for this compound (Analog-Based) |

| Thermal Isomerization | High Temperature | Octahydropentalenone, Unsaturated Alcohols |

| Photochemical Rearrangement | UV Irradiation | Rearranged Isomeric Ketones/Aldehydes, Carbonyl Ylides |

Cycloaddition and Other Pericyclic Reactions Involving the Pentalene (B1231599) Moiety

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic chemistry. u-tokyo.ac.jp The pentalene system, being a conjugated diene within a bicyclic framework, has the potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netwikipedia.orglibretexts.orgacs.org

Diels-Alder Reactions:

The pentalene nucleus contains a diene system that could theoretically react with a dienophile in a [4+2] cycloaddition, also known as the Diels-Alder reaction. libretexts.orgacs.org However, the geometry of the bicyclo[3.3.0]octane system in this compound may impose significant steric hindrance, potentially affecting the feasibility and stereoselectivity of such a reaction. In related systems, intramolecular Diels-Alder reactions have been used to construct complex polycyclic frameworks. pitt.edu The reactivity of the diene in the pentalene moiety would be influenced by the presence of the epoxide ring, which could affect the electronic properties of the diene.

Other Pericyclic Reactions:

Besides cycloadditions, other pericyclic reactions such as electrocyclic reactions and sigmatropic rearrangements could be envisaged for derivatives of this compound. For instance, if the pentalene ring were appropriately unsaturated, it could undergo electrocyclic ring-opening or ring-closing reactions under thermal or photochemical conditions. vaia.com Sigmatropic rearrangements, involving the migration of a sigma-bond across a pi-system, are also a possibility in suitably substituted derivatives. hyphadiscovery.com

The following table summarizes potential pericyclic reactions:

| Reaction Type | Reactant(s) | Potential Product |

| [4+2] Cycloaddition (Diels-Alder) | This compound (as diene) + Dienophile | Tricyclic adduct |

| Electrocyclic Reaction | Unsaturated derivative of this compound | Isomeric bicyclic or tricyclic system |

Oxidative and Reductive Transformations of the Epoxide and Ring System

The epoxide ring in this compound is susceptible to both oxidative and reductive cleavage, providing routes to a variety of functionalized octahydropentalene derivatives.

Oxidative Transformations:

The oxidation of epoxides can lead to the cleavage of the C-C bond of the oxirane ring, typically yielding aldehydes or carboxylic acids. A common reagent for this transformation is periodic acid (HIO₄) or its salts. d-nb.info The reaction is believed to proceed through the initial hydrolysis of the epoxide to a vicinal diol, which is then oxidatively cleaved by the periodate. adichemistry.com This method provides a way to access dicarbonyl compounds from cyclic epoxides.

| Oxidizing Agent | Expected Product from this compound |

| Periodic Acid (HIO₄) | 1,3-diformylcyclopentane derivative |

| Other Oxidants (e.g., OsO₄/NaIO₄) | Similar dicarbonyl compounds |

Reductive Transformations:

Epoxides are readily reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄). vaia.commasterorganicchemistry.comslideshare.netmasterorganicchemistry.com The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) on one of the carbon atoms of the epoxide ring, leading to a ring-opened alkoxide intermediate, which is then protonated upon workup to yield an alcohol. In the case of unsymmetrical epoxides, the hydride attack generally occurs at the less sterically hindered carbon atom. vaia.com For this compound, reduction with LiAlH₄ would be expected to yield the corresponding octahydropentalenol. The stereochemistry of the resulting alcohol would depend on the direction of the hydride attack, which is influenced by the stereochemistry of the bicyclic ring system.

| Reducing Agent | Expected Product from this compound |

| Lithium Aluminum Hydride (LiAlH₄) | Octahydropentalenol |

| Other Hydride Reagents (e.g., LiBH₄) | Octahydropentalenol (potentially with different selectivity) |

The reactivity of the pentalene ring system itself towards oxidation and reduction would depend on the specific reagents and conditions used. Strong oxidizing agents could potentially lead to the degradation of the entire molecule.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A multi-faceted approach using one-dimensional and two-dimensional experiments is essential for the unambiguous characterization of 1,2-Epoxyoctahydropentalene. For the purpose of this analysis, the cis-fused isomer with an exo-epoxide is considered.

The foundational NMR experiments, ¹H and ¹³C NMR, provide initial information about the electronic environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum gives insights into the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants. Protons on the epoxide ring (H-1 and H-2) are expected to resonate at a characteristically downfield region (around 3.0-3.5 ppm) due to the deshielding effect of the oxygen atom. libretexts.orgmarinelipids.ca The remaining protons on the octahydropentalene skeleton appear in the typical aliphatic region (1.2-2.5 ppm). acs.org

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbons of the epoxide ring (C-1 and C-2) are notably shifted downfield to the 50-60 ppm range, a characteristic feature for such strained, oxygen-bearing carbons. oregonstate.edu The remaining saturated carbons of the bicyclic system appear at higher fields. acs.org

Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.25 | d | 2.5 |

| H-2 | 3.10 | dd | 2.5, 6.0 |

| H-3a | 2.45 | m | - |

| H-3α | 1.90 | m | - |

| H-3β | 1.65 | m | - |

| H-4, H-6 | 1.50 - 1.70 | m | - |

| H-5, H-7 | 1.30 - 1.50 | m | - |

| H-7a | 2.50 | m | - |

Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Carbon Label | Chemical Shift (δ, ppm) |

| C-1 | 58.5 |

| C-2 | 56.2 |

| C-3 | 33.1 |

| C-3a | 45.3 |

| C-4 | 26.8 |

| C-5 | 27.0 |

| C-6 | 26.5 |

| C-7 | 32.5 |

| C-7a | 46.8 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the full molecular structure and defining its stereochemistry. sorbonne-universite.fr

COSY (Correlation Spectroscopy): This experiment maps out the ¹H-¹H coupling networks. For this compound, COSY would show correlations between H-1 and H-7a, and between H-2 and the protons on C-3. This allows for the tracing of proton connectivity around the fused rings, confirming the relative positions of the protons identified in the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal to which it is attached. It is used to definitively assign the chemical shifts of the carbons based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the primary method for determining stereochemistry by identifying protons that are close to each other in space, regardless of whether they are bonded. rsc.orglibretexts.org For a presumed exo-epoxide, a key NOE would be observed between the epoxide protons (H-1, H-2) and the exo-protons on the adjacent carbons of the bicyclic frame. Conversely, the absence of NOEs between the epoxide protons and the endo-protons would further support the exo assignment. mdpi.comresearchgate.net

The octahydropentalene skeleton is not rigid and can undergo conformational flexing, primarily through a pseudorotation of its two five-membered rings. masterorganicchemistry.com Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. numberanalytics.comox.ac.uk

At room temperature, if the rate of this conformational exchange is fast on the NMR timescale, the observed spectrum represents an average of the conformations. As the temperature is lowered, this exchange process slows down. If the exchange rate becomes slow enough, separate signals for the protons and carbons in each distinct conformation may be observed. The temperature at which these separate signals merge into a single averaged peak is known as the coalescence temperature. By analyzing the spectra at different temperatures, particularly around coalescence, the activation energy barrier (ΔG‡) for the ring-flipping process can be calculated, providing quantitative insight into the molecule's conformational flexibility. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. spectroscopyonline.com

The IR and Raman spectra of this compound would be dominated by vibrations of the alkane backbone, but would also show highly characteristic peaks for the epoxide ring.

Epoxide Ring Vibrations: The three-membered epoxide ring has several characteristic vibrational modes. A symmetric ring breathing mode, where the C-C and C-O bonds stretch in phase, typically appears around 1250 cm⁻¹. researchgate.net Asymmetric C-O-C stretching and ring deformation modes are found at lower wavenumbers, typically in the 950-750 cm⁻¹ range. spectroscopyonline.comoceanoptics.com These bands, particularly the asymmetric stretches, are often strong in the IR spectrum.

Pentalene (B1231599) Ring Vibrations: The octahydropentalene framework gives rise to C-H stretching vibrations, which appear in the 3000-2850 cm⁻¹ region, and various CH₂ bending (scissoring) and rocking vibrations, with the scissoring mode typically found near 1465 cm⁻¹.

Hypothetical Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 2950-2850 | Strong | Strong | C-H Stretching (CH, CH₂) |

| 1465 | Medium | Medium | CH₂ Scissoring (Bending) |

| 1255 | Medium | Strong | Epoxide Ring Breathing (Symmetric) |

| 920 | Strong | Weak | Epoxide Ring Deformation (Asymmetric) |

| 840 | Strong | Medium | C-O-C Asymmetric Stretch |

Just as VT-NMR can probe conformational dynamics, vibrational spectroscopy can distinguish between different stable conformers. Each conformational isomer of this compound would have a unique set of vibrational frequencies due to subtle differences in bond angles and couplings between vibrations.

While it may be difficult to resolve these differences in a room temperature spectrum where multiple conformations are in rapid equilibrium, low-temperature techniques could be employed. By cooling the sample to cryogenic temperatures in an inert matrix (matrix isolation), individual conformers can be "frozen" and their distinct IR or Raman spectra recorded. The relative intensities of the peaks corresponding to each conformer could then be used to estimate their relative populations and thermodynamic stabilities.

Surface-Enhanced Raman Scattering (SERS) for Enhanced Spectral Information

No research data is available on the SERS analysis of this compound. Such an analysis would involve adsorbing the molecule onto a nanostructured metal surface (typically silver or gold) to amplify the Raman signal. usp.brmdpi.com This would help in identifying its characteristic vibrational modes with high sensitivity, which is often challenging with conventional Raman spectroscopy due to weak scattering. usp.br

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

While the compound has been identified by GC-MS, there are no published HRMS studies. nih.gov HRMS would provide the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of its elemental formula (C8H12O). semanticscholar.orgnih.gov Furthermore, analysis of its fragmentation patterns under high-resolution conditions would yield precise mass data for each fragment ion, enabling the confident elucidation of its breakdown pathways and structural features. semanticscholar.org

X-ray Crystallography for Definitive Solid-State Structure Determination

There is no evidence of a crystal structure determination for this compound in the scientific literature. To perform this analysis, the compound would first need to be crystallized into a single, high-quality crystal. researchgate.net X-ray diffraction analysis of such a crystal would yield a detailed three-dimensional electron density map, from which the precise positions of all carbon, oxygen, and hydrogen atoms could be determined. researchgate.net This would provide definitive information on bond lengths, bond angles, and the stereochemical relationship of the epoxide ring to the fused bicyclic pentalene system.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry

No chiroptical spectroscopic data for this compound has been found. As a chiral molecule, its enantiomers would interact differently with circularly polarized light. Electronic Circular Dichroism (ECD) would measure the differential absorption of left- and right-circularly polarized light at various wavelengths, while Optical Rotatory Dispersion (ORD) would measure the change in optical rotation with wavelength. These techniques are essential for determining the absolute stereochemistry (absolute configuration) of the chiral centers in the molecule.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the reactivity of 1,2-Epoxyoctahydropentalene requires mapping out the potential energy surfaces of its chemical reactions. Computational methods are essential for identifying transition states and elucidating reaction mechanisms.

To study a chemical reaction computationally, the structures of reactants, products, and any intermediates are optimized. The key step is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. nih.gov Locating the TS allows for the calculation of the activation barrier (or activation energy), which is the energy difference between the transition state and the reactants. nih.gov

Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. This traces the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the reaction pathway of interest. nih.gov

Table 5: Hypothetical Activation Barriers for Acid-Catalyzed Ring-Opening of this compound

| Reaction Pathway | Transition State | Activation Barrier (ΔE‡, kcal/mol) |

| Attack at C1 | TS-1 | 15.3 |

| Attack at C2 | TS-2 | 16.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

The fused ring system of this compound can potentially undergo various isomerization and rearrangement reactions. Computational chemistry can map the energetic profiles of these processes, revealing the relative stabilities of different isomers and the energy barriers that separate them. researchgate.net

By calculating the energies of all relevant stationary points (reactants, transition states, intermediates, and products), a reaction energy profile can be constructed. This profile provides a visual representation of the reaction mechanism, indicating whether a reaction is likely to be kinetically and thermodynamically favorable. nih.gov Such studies are crucial for predicting the products of thermally or photochemically induced rearrangements.

Table 6: Hypothetical Relative Energies for a Skeletal Rearrangement of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 | First Transition State | +25.4 |

| Intermediate | Carbocation Intermediate | +12.1 |

| TS2 | Second Transition State | +18.5 |

| Product | Rearranged Isomer | -5.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The conformational flexibility of the fused five-membered rings in this compound is a key determinant of its reactivity and physical properties. Computational methods such as Molecular Mechanics (MM) and Molecular Dynamics (MD) are indispensable tools for exploring this landscape.

Molecular Mechanics (MM) studies on the parent cis-bicyclo[3.3.0]octane skeleton reveal a complex potential energy surface with multiple minimum-energy conformations, typically characterized by envelope and twist forms of the five-membered rings. The fusion of the two rings restricts the pseudorotation paths available to simple cyclopentanes. The introduction of a rigid, planarizing epoxide ring at the 1,2-position significantly alters this landscape. The epoxide fusion forces the adjacent carbons into a specific geometry, limiting the accessible conformations primarily to those that can accommodate this constraint without introducing excessive ring strain.

Force fields, such as MM2 or more advanced versions like MMFF and OPLS, can be used to calculate the steric energies of various possible conformers. scispace.com These calculations typically identify a global minimum energy structure along with several other low-energy conformers that could be populated at room temperature. The primary conformations would differ in the puckering of the cyclopentane (B165970) ring distal to the epoxide.

Interactive Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics Note: This data is illustrative and based on computational principles for similar bicyclic systems. Specific values would require dedicated quantum chemical calculations.

| Conformer ID | Distal Ring Conformation | Relative Steric Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population (%) |

|---|---|---|---|---|

| Conf-A | Envelope (C6-endo) | 0.00 | 145.2 | 75.8 |

| Conf-B | Twist (C6-C7) | 0.85 | 160.5 | 18.1 |

| Conf-C | Envelope (C6-exo) | 1.50 | -144.8 | 6.1 |

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, offering insights into conformational transitions and molecular flexibility at various temperatures. utwente.nlnih.gov In a typical MD setup, an initial, energy-minimized structure of the molecule is placed in a simulation box, often with a solvent to mimic solution-phase behavior. mdpi.com The system's trajectory is then calculated by integrating Newton's laws of motion over short time steps (femtoseconds).

Analysis of the MD trajectory can reveal the frequencies of transitions between different low-energy conformations, the vibrational modes of the molecule, and the distribution of structural parameters like bond lengths and angles over time. researchgate.net For this compound, MD simulations could quantify the stability of the primary conformers and identify the energy barriers for interconversion between them, providing a more complete picture of the molecule's dynamic nature than static calculations alone. researchgate.net

Prediction of Stereochemical Outcomes in Asymmetric Syntheses

Computational chemistry offers powerful tools for predicting the stereochemical outcome of reactions, such as the asymmetric epoxidation of the precursor alkene, octahydropentalene. The stereoselectivity of this reaction depends on the relative activation energies of the transition states leading to the syn (exo) and anti (endo) epoxide products. Density Functional Theory (DFT) is a common method for modeling such reaction pathways. alliedacademies.orgresearchgate.net

The prediction process involves:

Conformational Search: Identifying the lowest energy conformer of the starting alkene, octahydropentalene.

Transition State Location: Modeling the approach of the oxidizing agent (e.g., a peroxy acid or a metal-oxo species complexed with a chiral ligand) to both the exo and endo faces of the double bond. Sophisticated algorithms are used to locate the exact geometry of the transition states for both pathways.

Energy Calculation: Calculating the electronic and free energies of the reactants and the two transition states. The difference in energy between the transition states (ΔΔG‡) is directly related to the ratio of the products formed, as described by the transition state theory. alliedacademies.org

A lower activation energy for attack on one face of the double bond implies that this pathway is kinetically favored, leading to a higher yield of that specific stereoisomer. researchgate.net Factors influencing this selectivity include steric hindrance from the bicyclic framework and stereoelectronic effects. Computational analysis of the transition state geometries can reveal the specific interactions that stabilize one pathway over the other.

Interactive Table 2: Illustrative DFT Calculation for the Epoxidation of Octahydropentalene Note: This data is hypothetical and serves to illustrate the predictive methodology.

| Pathway | Transition State (TS) | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Predicted Product | Predicted Diastereomeric Excess (% de) |

|---|---|---|---|---|

| Path A | exo-attack (TS-exo) | 12.5 | syn-1,2-Epoxyoctahydropentalene | 92% |

The ΔΔG‡ of 2.0 kcal/mol in this illustrative example would strongly favor the formation of the syn product.

Studies on Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the physical properties and crystal packing of molecules. nih.gov For this compound, both intramolecular and intermolecular NCIs are of interest. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot are used to visualize and characterize these weak forces. nih.gov

The polar epoxide ring, with its electronegative oxygen atom, is a key site for such interactions.

Intermolecular Interactions: In a condensed phase or crystal, molecules of this compound would interact with each other primarily through dipole-dipole interactions centered on the epoxide ring and weaker van der Waals (dispersion) forces across the hydrocarbon surface. The possibility of C-H···O hydrogen bonds between molecules would also be a significant factor in determining crystal packing.

The NCI plot method, based on the electron density (ρ) and its reduced density gradient (s), is particularly effective at visualizing weak interactions. nih.gov It generates 3D isosurfaces that highlight regions of space where non-covalent interactions occur. The nature of the interaction (attractive van der Waals, repulsive steric clash, or hydrogen bonding) can be distinguished by analyzing the value of the electron density and the second eigenvalue (λ₂) of the density Hessian matrix within these regions. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT) is another powerful computational technique that can be used to analyze intermolecular forces. researchgate.net SAPT decomposes the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. This provides a detailed quantitative understanding of the forces holding the molecules together.

Interactive Table 3: Potential Non-Covalent Interactions in this compound Note: This table describes the types of interactions that would be investigated using computational methods.

| Interaction Type | Description | Typical Energy Range (kcal/mol) | Computational Analysis Method |

|---|---|---|---|

| Intramolecular C-H···O | Weak hydrogen bond between a C-H bond and the epoxide oxygen. | 0.2 - 1.0 | QTAIM, NCI Plot |

| Intermolecular Dipole-Dipole | Electrostatic attraction between the permanent dipoles of the epoxide rings. | 1.0 - 2.5 | SAPT (Electrostatics) |

| Intermolecular C-H···O | Weak hydrogen bond between a C-H on one molecule and the epoxide oxygen on another. | 0.5 - 1.5 | QTAIM, NCI Plot, SAPT |

| Van der Waals (Dispersion) | Attraction due to correlated electron fluctuations between the hydrocarbon skeletons. | 1.0 - 3.0 | SAPT (Dispersion) |

| Steric Repulsion | Repulsive force arising from the overlap of electron clouds at close contact. | (Repulsive) | NCI Plot, SAPT (Exchange) |

Occurrence, Biological Context, and Synthetic Utility in Complex Systems

Identification and Characterization in Natural Product Isolations: A Broader Perspective on Bicyclic Epoxides

While 1,2-Epoxyoctahydropentalene has not been documented as a natural product, other bicyclic epoxides are known to occur in nature, often as volatile organic compounds (VOCs) with diverse ecological roles.

Epoxides are a class of reactive organic compounds that can be found in various biological systems. wikipedia.org In insects, epoxides are common components of pheromones, which are chemical signals used for communication. slu.senih.gov For instance, some insect pheromones are epoxides of fatty acids and are crucial for mating and aggregation. nih.gov Fungi are also known to produce a wide array of volatile organic compounds, which can include various cyclic and bicyclic molecules. nih.govcabidigitallibrary.orgmdpi.com These fungal VOCs are involved in inter- and intra-species communication, defense mechanisms, and interactions with host organisms. nih.govcabidigitallibrary.org While specific bicyclic epoxides are less commonly reported as major volatile constituents, the enzymatic machinery for epoxidation is widespread in nature, suggesting that such compounds could be present as minor or transient components in the complex volatile profiles of various organisms. nih.gov Naturally occurring cyclohexene (B86901) epoxides, for example, have been isolated from certain plants. nih.gov

The primary method for the detection and quantification of volatile organic compounds, including epoxides, from complex biological mixtures is Gas Chromatography-Mass Spectrometry (GC-MS). chromspec.comsigmaaldrich.com This technique is highly sensitive and allows for the separation of individual components from a mixture, followed by their identification based on their mass spectra.

For the analysis of VOCs from biological samples, headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS. sigmaaldrich.com This method allows for the extraction and concentration of volatile compounds from the headspace above a sample without the need for solvents. The identified compounds can then be quantified by using internal or external standards. The table below outlines the typical steps involved in a GC-MS-based volatile analysis.

| Step | Description |

| Sample Preparation | The biological material (e.g., plant tissue, fungal culture, insect extract) is placed in a sealed vial. |

| Volatile Collection | A solid-phase microextraction (SPME) fiber is exposed to the headspace above the sample to adsorb the volatile compounds. |

| Gas Chromatography (GC) | The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are desorbed and carried by an inert gas through a capillary column. The column separates the compounds based on their boiling points and interactions with the stationary phase. |

| Mass Spectrometry (MS) | As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound. |

| Data Analysis | The mass spectrum of each compound is compared to a library of known spectra for identification. Quantification is achieved by integrating the peak area of the compound and comparing it to the area of a known amount of a standard. |

Synthetic Precursor for Natural Product Synthesis

The bicyclo[3.3.0]octane skeleton is a central feature in a large number of natural products, particularly terpenoids. researchgate.netnih.govrsc.org The synthesis of these complex molecules often involves the strategic construction of this diquinane core. While this compound itself is not a widely used starting material, the formation of an epoxide on a bicyclic precursor can be a key step in a synthetic route. For example, the acid-catalyzed rearrangement of epoxides on related bicyclic systems has been shown to induce ring expansion, providing a pathway to the bicyclo[3.3.0]octane framework. arkat-usa.orgresearchgate.net

The table below lists some examples of natural product classes that feature the bicyclo[3.3.0]octane core, highlighting its importance as a synthetic target.

| Natural Product Class | Example(s) | Significance |

| Hirsutanes | Hirsutene, Coriolin | Sesquiterpenoids with antibiotic and cytotoxic activities. |

| Capnellanes | Capnellene | Marine natural products with a tricyclic system derived from a diquinane core. |

| Pentalenenes | Pentalenene, Pentalenolactone | Sesquiterpenoid antibiotics produced by Streptomyces species. |

Role as a Building Block in Complex Organic Molecule Synthesis

Functionalized bicyclo[3.3.0]octane derivatives are highly valued as chiral building blocks in the synthesis of complex organic molecules. nih.govscielo.br Their rigid, well-defined three-dimensional structure allows for precise control over the stereochemistry of subsequent reactions. The development of methods to prepare enantiomerically pure bicyclo[3.3.0]octane derivatives is an active area of research in organic synthesis. nih.gov

The following table provides examples of how bicyclo[3.3.0]octane building blocks are utilized in organic synthesis.

| Building Block Type | Synthetic Application |

| Chiral Bicyclo[3.3.0]octanones | Used as starting materials for the synthesis of prostaglandins, steroids, and various terpenoids. |

| Functionalized Bicyclo[3.3.0]octenes | Serve as versatile intermediates that can undergo a variety of transformations, such as epoxidation, dihydroxylation, and cycloaddition reactions, to introduce new functional groups and stereocenters. |

| Bicyclo[3.3.0]octane Lactones | Key intermediates in the synthesis of numerous natural products, including iridoids and some alkaloids. |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2-Epoxyoctahydropentalene and related bicyclic epoxides is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methodologies. beilstein-journals.orgyoutube.commdpi.comnih.govyoutube.com Current research trajectories are focused on moving away from stoichiometric reagents towards catalytic systems that offer higher atom economy and milder reaction conditions.

Key areas of development include:

Catalytic Epoxidation: Exploring the use of transition metal catalysts with environmentally benign oxidants like hydrogen peroxide or even molecular oxygen. wikipedia.org This approach seeks to replace traditional methods that may use peroxy acids, which can generate significant waste.

Biocatalysis: Employing enzymes, such as those from Pseudomonas species, for the stereoselective epoxidation of the parent olefin, octahydropentalene. capes.gov.br Biocatalytic methods offer the potential for high enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry.

Flow Chemistry: Utilizing continuous-flow reactors for the epoxidation process can enhance safety, improve reaction control, and allow for easier scalability. acs.org Flow photochemistry, in particular, presents an opportunity for efficient and controlled oxidation reactions. acs.org

| Synthetic Approach | Catalyst/Reagent System | Key Advantages | Research Focus |

|---|---|---|---|

| Catalytic Oxidation | Metal Complexes (e.g., Ti, V) + Alkyl Hydroperoxides | High activity and potential for selectivity. wikipedia.org | Development of non-toxic, earth-abundant metal catalysts. |

| Biocatalysis | Epoxygenases (e.g., from Pseudomonas oleovorans) | High stereoselectivity, mild conditions, aqueous media. capes.gov.br | Enzyme engineering for improved substrate scope and stability. |

| Flow Chemistry | Immobilized Catalysts in Microreactors | Enhanced safety, precise control, scalability. acs.org | Integration of photochemical methods for green oxidation. acs.org |

Exploration of Catalytic Applications in Organic Transformations

The strained three-membered ring of this compound makes it a valuable electrophile for a wide range of ring-opening reactions. wikipedia.orgnih.gov Developing catalytic methods for these transformations is a major area of future research, as it allows for the creation of complex molecules from a simple starting material with high stereochemical control. youtube.comkhanacademy.orgyoutube.com

Emerging catalytic applications include:

Asymmetric Ring-Opening (ARO): The desymmetrization of the meso-like epoxide with various nucleophiles using chiral catalysts, such as metal-salen complexes, can provide enantiomerically enriched products. mdpi.com These products, including amino alcohols and diols, are valuable building blocks in pharmaceutical synthesis. nih.govmdpi.com

Polymerization: Catalytic ring-opening polymerization of this compound could lead to the formation of novel polyethers. wikipedia.org The resulting polymers would possess a unique bicyclic repeating unit, potentially imparting distinct thermal and mechanical properties to the material. wikipedia.org

Carbon Dioxide Incorporation: The atom-economical reaction of epoxides with carbon dioxide to form cyclic carbonates is a significant area of interest. nih.gov Catalytic systems that can efficiently incorporate CO2 into the this compound framework would provide a sustainable route to valuable chemical intermediates. nih.gov

Design and Synthesis of Structurally Modified this compound Derivatives

The functionalization of the octahydropentalene skeleton, either before or after epoxidation, opens the door to a vast chemical space of novel derivatives with tailored properties. mdpi.comresearchgate.net Research in this area focuses on introducing various functional groups onto the bicyclic frame to modulate reactivity, solubility, and biological activity.

Future synthetic targets could include:

Substituted Analogues: Introducing alkyl, aryl, or heteroatom-containing substituents on the carbocyclic framework to study their electronic and steric effects on the epoxide's reactivity.

Fluorinated Derivatives: The selective incorporation of fluorine atoms could significantly alter the compound's lipophilicity and metabolic stability, which is of interest for medicinal chemistry applications.

Polycyclic Systems: Using the epoxide as a handle for further annulation reactions to build more complex, rigid polycyclic architectures.

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules like this compound. dnu.dp.uawayne.eduscispace.comscirp.org Advanced modeling can accelerate the discovery of new reactions and catalysts by providing deep mechanistic insights.

Key areas for computational investigation:

Reaction Mechanism Studies: DFT calculations can be used to map the potential energy surfaces for various ring-opening reactions, identifying transition states and predicting the regioselectivity and stereoselectivity under different catalytic conditions (acidic vs. basic). researchgate.netresearchgate.net

Catalyst Design: Modeling the interaction between the epoxide and a catalyst can help in the rational design of new, more efficient, and selective catalysts for asymmetric transformations. wayne.edu

Predicting Properties of Derivatives: Computational methods can predict the electronic, steric, and conformational properties of novel, yet-to-be-synthesized derivatives, guiding synthetic efforts toward molecules with desired characteristics. biomedres.us

| Computational Method | Area of Application | Predicted Parameters | Significance |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Activation Energies (ΔG‡), Transition State Geometries. researchgate.net | Predicts regioselectivity and stereochemical outcomes of ring-opening. researchgate.net |

| Molecular Dynamics (MD) | Conformational Analysis | Population of conformers, structural flexibility. biomedres.us | Understands the dynamic behavior of the bicyclic scaffold. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Binding affinities, active site interactions. | Aids in the design of engineered enzymes for selective synthesis. |

Investigation of Material Science Applications for Related Epoxide Scaffolds

The unique structural features of this compound suggest its potential as a monomer or cross-linking agent in the development of advanced materials. wikipedia.orgsatelliteinter.com While direct applications are still emerging, research on related epoxide scaffolds provides a roadmap for future investigations. acs.org

Potential material science applications include:

High-Performance Polymers: As a component in epoxy resins, the rigid and compact bicyclic structure of this compound could enhance the thermal stability, mechanical strength, and chemical resistance of the resulting thermoset polymers. wikipedia.orgsatelliteinter.com

Biomedical Scaffolds: Polymer scaffolds created from or cross-linked with epoxide-containing units can be used in tissue engineering. acs.orgnih.gov The biocompatibility and degradation profile of polymers derived from this compound would be a key area of investigation for applications in regenerative medicine. mdpi.com

Functional Coatings and Adhesives: Epoxy-based materials are widely used as coatings and adhesives due to their excellent adhesion and durability. satelliteinter.com Incorporating the octahydropentalene moiety could be explored to modify surface properties or enhance adhesion to specific substrates.

The exploration of these research avenues will undoubtedly unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for chemists and material scientists.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing 1,2-Epoxyoctahydropentalene?

Answer:

Synthesis typically involves epoxidation of octahydropentalene using peracids (e.g., mCPBA) under controlled temperatures (0–25°C) to avoid over-oxidation. Key characterization techniques:

- NMR Spectroscopy : Confirm regioselectivity via - and -NMR shifts (e.g., epoxy proton resonance at δ 3.5–4.5 ppm) .

- IR Spectroscopy : Identify epoxy C-O-C stretching vibrations (~1250 cm) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 136.12 for CHO) .

Critical Step : Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates.

Advanced: How can stereochemical ambiguities in this compound derivatives be resolved?

Answer:

Stereochemical analysis requires:

- X-ray Crystallography : Resolve absolute configuration of epoxy rings (e.g., chair vs. boat conformations) .

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via chiral center-sensitive IR bands .

- Computational Modeling : Compare experimental NMR data with DFT-calculated shifts (e.g., B3LYP/6-31G* level) to validate stereoisomers .

Basic: What statistical approaches address contradictory thermal stability data in this compound?

Answer:

- DSC/TGA Analysis : Quantify decomposition temperatures (±2°C precision) under inert vs. oxidative atmospheres .

- Replicate Studies : Conduct ≥3 independent trials to assess reproducibility; apply Student’s t-test to identify outliers (p < 0.05) .

- Error Propagation Analysis : Calculate uncertainty in activation energy (ΔH) using Arrhenius equation derivatives .

Advanced: What mechanistic insights guide the ring-opening reactivity of this compound?

Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., DO) to probe nucleophilic vs. electrophilic pathways .

- DFT Transition-State Modeling : Map energy barriers for acid-catalyzed vs. base-catalyzed ring-opening (e.g., Gibbs free energy ΔG) .

- In Situ FTIR : Track epoxy C-O bond cleavage (1250 cm band disappearance) during reaction .

Basic: How should researchers design toxicity studies for 1,2-Epoxyoctahropentalene derivatives?

Answer:

- Ames Test : Screen mutagenicity using Salmonella typhimurium strains TA98/TA100 (± metabolic activation) .

- Cytotoxicity Assays : Quantify IC values in human cell lines (e.g., HepG2) via MTT assays (n ≥ 6 replicates) .

- QSAR Modeling : Predict ecotoxicity using molecular descriptors (e.g., logP, polar surface area) .

Advanced: What strategies reconcile discrepancies in reported catalytic applications of this compound?

Answer:

- Operando Spectroscopy : Monitor catalyst-epoxide interactions via Raman or XAFS during reactions .

- Multivariate Analysis : Apply PCA to correlate reaction yields with variables (e.g., solvent polarity, catalyst loading) .

- Cross-Laboratory Validation : Share raw data (e.g., via Figshare) to benchmark reproducibility .

Basic: How to optimize purification of this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 9:1 → 7:3) .

- HPLC-PDA : Confirm purity (>98%) via retention time consistency and UV absorption at 210 nm .

- Crystallization : Recrystallize from ethanol/water (4:1) at −20°C to isolate high-purity crystals .

Advanced: What computational tools predict the environmental persistence of this compound?

Answer:

- EPI Suite : Estimate biodegradation half-life (e.g., BIOWIN3 model) and bioaccumulation potential (BCF) .

- Molecular Dynamics (MD) : Simulate hydrolysis rates in aquatic environments (e.g., explicit solvent models) .

- Life Cycle Assessment (LCA) : Quantify cradle-to-grave environmental impacts using SimaPro .

Basic: How to validate synthetic routes for scalability in academic settings?

Answer:

- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology .

- Green Metrics : Calculate E-factor (kg waste/kg product) and atom economy for sustainability benchmarking .

- Safety Testing : Use DSC to identify exothermic decomposition risks before scale-up .

Advanced: What interdisciplinary approaches resolve spectral overlaps in this compound analysis?

Answer:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating with shifts .

- Hyphenated Techniques : Combine GC-MS with IR detection for multi-dimensional peak identification .

- Machine Learning : Train convolutional neural networks (CNNs) to deconvolute UV-Vis or MS spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.